molecular formula C6H3BrCl3NO B1223822 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone CAS No. 72652-32-5

1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

Cat. No. B1223822
CAS RN: 72652-32-5
M. Wt: 291.4 g/mol
InChI Key: CQLTVLIUJXOOGD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone involves bromination reactions, where copper(II) bromide and N-bromosuccinimide are used in the bromination of pyrrole derivatives. This process results in regiospecific formation and substitution on the pyrrole ring, indicating the compound's potential for further functionalization and application in various chemical syntheses (Massa, Santo, & Artico, 1990).

Molecular Structure Analysis

The molecular structure of compounds closely related to this compound, such as enaminones, features bifurcated intra- and intermolecular hydrogen bonding. This structural characteristic influences the compound's physical properties and reactivity, facilitating the formation of complex crystal structures through weak interactions (Balderson, Fernandes, Michael, & Perry, 2007).

Chemical Reactions and Properties

The chemical reactivity of this compound derivatives is highlighted in studies focusing on their bromination and cyclization reactions. These reactions are essential for synthesizing complex molecules and understanding the compound's behavior under different chemical conditions (Jourdan, Rochais, Legay, Sopkova-de Oliveira Santos, & Dallemagne, 2013).

Physical Properties Analysis

The synthesis and study of polymers containing pyrrolopyrrole units, closely related to the compound , demonstrate unique physical properties, such as solubility in organic solvents and strong fluorescence. These properties are crucial for the compound's application in materials science and engineering (Zhang & Tieke, 2008).

Chemical Properties Analysis

The electrochemical properties of new pyrrole monomers, which share a structural motif with this compound, have been explored for their potential electrochromic applications. The study of these properties is essential for developing new materials with specific electronic and optical characteristics (Ak, Ak, & Toppare, 2006).

Scientific Research Applications

Bromination Techniques

  • Regiospecific Bromination : The bromination of related compounds, such as 1-(1-methyl-1H-pyrrol-2-yl)-2-phenylethanone, using copper-(II) bromide results in regiospecific formation of brominated products. This technique can be applied for precise chemical modifications in similar compounds (Massa, Santo, & Artico, 1989).

Synthesis of Substituted Pyrroles

  • Microwave-assisted Synthesis : The synthesis of substituted pyrroles, such as 2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-pyrrole, can be achieved using microwave-assisted methods in the presence of catalysts like zinc chloride (Wyrębek et al., 2009).
  • Synthesis from N-protected Dihydro-1H-pyrrole : N-protected 2,5-dihydro-1H-pyrrole derivatives can be transformed into corresponding pyrroles using oxidizing agents like tetrachloro-1,4-benzoquinone (Shim et al., 1990).

Electrochemical and Polymer Applications

  • Electrochemical Properties : The electrochemical properties of pyrrole derivatives have been studied for applications in electrochromic devices. For example, a study on a monomer synthesized from 4-(1H-pyrrol-1-yl)phenol revealed its potential in electrochromic applications (Ak, Ak, & Toppare, 2006).
  • Luminescent Polymers : Polymers containing pyrrole derivatives demonstrate strong fluorescence and varied optical properties, making them suitable for optoelectronic applications (Zhang & Tieke, 2008).

Bioactivity and Medical Applications

  • Inhibitors of Glycolic Acid Oxidase : Certain pyrrole derivatives have been found to be potent inhibitors of glycolic acid oxidase, which could have implications in medical research and pharmaceutical applications (Rooney et al., 1983).

Material Science and Chemical Analysis

  • Molecular Structure Analysis : Studies involving the molecular structure of halogenated pyrrole derivatives, including X-ray diffraction and NMR spectroscopy, provide insights into their chemical behavior and potential applications in material science (Martins et al., 1998).

properties

IUPAC Name

1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl3NO/c7-3-1-4(11-2-3)5(12)6(8,9)10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLTVLIUJXOOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=C1Br)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00383981
Record name 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

72652-32-5
Record name 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00383981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

2-trichloroacetyl pyrrole 6 (5.00 g, 23.3 mmol) was dissolved in anhydrous chloroform (20 mL). The solution was cooled to −10° C. before the drop-wise addition of bromine (1.20 mL, 23.3 mmol) to the flask. Once addition was complete the reaction was allowed to warm to room temperature on its own accord while stirring for an additional 30 minutes. The reaction was poured into water (40 mL) and extracted with chloroform (3×20 mL). The combined organic layers were washed with sat. NaHCO3 (2×30 mL), brine (1×20 mL), dried over anhydrous sodium sulfate, filtered, and evaporated to dryness. Purification of the residue by column chromatography (Hexanes/Diethyl Ether 95:5) yielded the title compound 7 (6.37 g, 93%) as an off-white solid: 1H NMR (300 MHz, DMSO-d6) δ 12.86 (s, 1H), 7.54 (s, 1H), 7.32 (s, 1H); 13C NMR (100 MHz, DMSO-d6) δ 171.67, 129.06, 122.01, 121.54, 97.60, 94.56; HRMS (FAB) calcd for C6H3BrCl3NO (M+) 288.8464, found 288.8479.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Yield
93%

Synthesis routes and methods II

Procedure details

To a 100 mL 3-neck round bottom equipped with a dropping funnel was added trichloroacetyl pyrrole (50 g, 236.4 mmol) and CCl4 (1.0 L). After trichloroacetyl pyrrole was dissolved, the reaction was cooled to 0° C. and iodine (0.176 g) was added to the reaction. At this time, a solution of bromine (12 mL) in CCl4 (100 mL) was added dropwise very slowly to the reaction through a dropping funnel over 20 minutes and the resulting mixture was stirred at 0° C. for additional 20 minutes. The resulting mixture was transferred into a separatory funnel and washed with 10% Na2S2O3 solution, saturated NaHCO3 solution and brine (2×). The organic layer was dried and concentrated to give 50 g (60%) of the title compound as a white solid. LCMS (condition A): m/z=287.8, 289.8, 290.8 −ve. H1 NMR (400 MHz, CDCl3) δ ppm: 12.8 (1H, br.s), 7.56 (1H, m), 7.33 (1H, m).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.176 g
Type
reactant
Reaction Step Three
Quantity
12 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four
Yield
60%

Synthesis routes and methods III

Procedure details

A solution of 2-trichloracetyl pyrrole (10.6 g, 50 mmoL) in CHCl3 (10 mL) was cooled to 0° C. and to this solution bromine (8.53 g, 53.5 mmoL) was added in a dropwise fashion. The reaction mixture was stirred for 10 minutes at 0° C. then 30 minutes at room temperature. The solution was diluted with H2O and extracted with CHCl3, washed with saturated NaHCO3 solution, dried over anhydrous Na2SO4 then concentrated in vacuo. The crude product was recrystallized from hexane and the product was obtained as white crystalline solid (8.0 g). HPLC Rt 5.66 min and MS 287.9 as M−1 peak.
Quantity
10.6 g
Type
reactant
Reaction Step One
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
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1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 3
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1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 4
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1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 5
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Reactant of Route 6
Reactant of Route 6
1-(4-bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone

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